molecular formula C10H14N2O B2394362 5-Cyclopropyl-3-pyrrolidin-2-yl-1,2-oxazole CAS No. 1503714-17-7

5-Cyclopropyl-3-pyrrolidin-2-yl-1,2-oxazole

Cat. No.: B2394362
CAS No.: 1503714-17-7
M. Wt: 178.235
InChI Key: WSQPSQWYENAPEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropyl-3-pyrrolidin-2-yl-1,2-oxazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates two privileged structural motifs: a 1,2-oxazole (isoxazole) ring and a pyrrolidine scaffold. The 1,2-oxazole core is a well-known heterocycle frequently employed in the design of novel bioactive molecules . Compounds featuring this ring system have been extensively studied and demonstrate a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antitubercular, and antidiabetic properties . The integration of the pyrrolidine ring, a common feature in pharmaceuticals, further enhances its potential as a versatile building block for constructing complex molecular architectures. The cyclopropyl substituent on the oxazole ring is a common strategy in medicinal chemistry to fine-tune the molecule's metabolic stability, lipophilicity, and overall pharmacokinetic profile. While the specific biological data for this compound is proprietary, its structural components are recognized for their utility as intermediates in synthesizing new chemical entities. Researchers can leverage this compound as a key precursor for developing targeted libraries for high-throughput screening or as a scaffold for structure-activity relationship (SAR) studies. Handling and Storage: For research purposes only. This product is not intended for diagnostic or therapeutic use. Handle with appropriate personal protective equipment. Store in a cool, dry, and well-ventilated place, typically at 2-8°C, and keep the container tightly sealed.

Properties

IUPAC Name

5-cyclopropyl-3-pyrrolidin-2-yl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-8(11-5-1)9-6-10(13-12-9)7-3-4-7/h6-8,11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQPSQWYENAPEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NOC(=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1503714-17-7
Record name 5-cyclopropyl-3-(pyrrolidin-2-yl)-1,2-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-3-pyrrolidin-2-yl-1,2-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable oxazole precursor in the presence of a base, such as sodium hydride, under an inert atmosphere . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-3-pyrrolidin-2-yl-1,2-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

Chemical Synthesis and Applications

Building Block in Organic Synthesis

5-Cyclopropyl-3-pyrrolidin-2-yl-1,2-oxazole serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a valuable intermediate in the synthesis of other chemical entities.

Reaction Type Reagents Major Products
OxidationPotassium permanganateOxazole derivatives with additional functionalities
ReductionLithium aluminum hydrideReduced oxazole derivatives
Nucleophilic SubstitutionAmines or thiolsSubstituted oxazole derivatives

Antimicrobial Properties

Research has shown that this compound exhibits promising antimicrobial activity. For instance, studies have demonstrated its effectiveness against various bacterial strains. The compound's structural features may contribute to its ability to inhibit bacterial growth .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of cancer cells, including those from lung and colon cancers. The mechanism appears to involve the modulation of enzyme activity linked to cancer progression .

Study Cancer Cell Line IC50 (µM)
Rajanarendar et al. (2015)OVCAR-3 (ovarian)20-fold more potent than lead compound
Shaw et al. (2012)PC-3 (prostate)Effective cytotoxic agent

Industrial Applications

In addition to its laboratory uses, this compound has potential industrial applications. It may be utilized in the development of new materials and chemical processes due to its unique properties. For instance, the synthesis methods involving continuous flow reactors could enhance efficiency and yield in industrial settings.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-3-pyrrolidin-2-yl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between 5-Cyclopropyl-3-pyrrolidin-2-yl-1,2-oxazole and selected analogs:

Compound Name Core Structure Position 3 Substituent Position 5 Substituent
This compound (Target) 1,2-Oxazole Pyrrolidin-2-yl Cyclopropyl
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 1,2,4-Oxadiazole 4-(Trifluoromethyl)phenyl 3-Cyclopropyl-1H-pyrazol-5-yl
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine 1,2,4-Oxadiazole Pyridin-3-yl Cyclopropyl
3-{1-[(3-Bromo-4-methoxyphenyl)methyl]pyrrolidin-2-yl}-5-propyl-1,2-oxazole 1,2-Oxazole Substituted pyrrolidine Propyl
BAY 87-2243 () 1,2,4-Oxadiazole 4-(Trifluoromethoxy)phenyl 5-Methylpyrazole

Key Observations :

  • The target compound’s 1,2-oxazole core distinguishes it from oxadiazole-based analogs (e.g., ), which exhibit greater aromatic stability but reduced solubility.
  • Substituents like trifluoromethylphenyl () or bromo-methoxyphenyl () increase lipophilicity, whereas pyrrolidine (target) and pyridine () enhance polarity.

Physicochemical Properties

Predicted properties based on molecular formulas and substituent effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Predicted logP
This compound C₁₀H₁₃N₂O ~177.2 1.2–1.8
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole C₁₄H₁₀F₃N₅O 345.3 3.5–4.0
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine C₁₀H₈N₄O 200.2 1.8–2.3
BAY 87-2243 C₂₆H₂₆F₃N₇O₂ 549.5 4.2–4.8

Key Observations :

  • The target compound has the lowest molecular weight and moderate logP, suggesting better bioavailability than bulkier analogs like BAY 87-2243.
  • Oxadiazole derivatives () exhibit higher logP due to aromatic fluorinated groups, which may limit aqueous solubility.

Biological Activity

5-Cyclopropyl-3-pyrrolidin-2-yl-1,2-oxazole is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

This compound features a cyclopropyl group and a pyrrolidine moiety attached to an oxazole ring. This combination contributes to its distinct chemical properties, making it a valuable candidate for further biological investigation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit enzymes involved in critical pathways related to various diseases, thus modulating their activity.
  • Receptor Interaction : The compound may bind to receptors, influencing cellular signaling processes.
  • Gene Expression Modulation : It has the potential to alter the expression of genes involved in cell growth and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth and proliferation.

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies. Notably:

  • Cell Line Studies : In vitro studies have demonstrated that this compound has cytotoxic effects on multiple cancer cell lines. For instance, it showed significant inhibition against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines with IC50 values indicating potent activity .
Cell Line IC50 (µM)
MCF-70.65
MEL-82.41
U937 (Acute Monocytic)10.38

These findings suggest that the compound may induce apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage .

Study on Anticancer Efficacy

A comprehensive study evaluated the efficacy of this compound alongside other oxazole derivatives. The results indicated that modifications to the oxazole ring could enhance biological potency. For example, derivatives with additional functional groups exhibited improved cytotoxicity compared to the parent compound .

Mechanistic Insights

Further mechanistic studies revealed that this compound increases levels of apoptotic markers such as p53 and cleaved caspase in treated cells. This suggests a mechanism where the compound not only inhibits cell proliferation but also actively promotes programmed cell death in malignant cells .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 5-cyclopropyl-3-pyrrolidin-2-yl-1,2-oxazole, and how are reaction conditions optimized?

  • Answer: Common synthetic routes involve cyclocondensation of nitrile derivatives with hydroxylamine or cyclization of precursor intermediates under controlled conditions. Key parameters include solvent polarity (e.g., DMF or THF), temperature (80–120°C), and reaction time (6–24 hours). Microwave-assisted synthesis can reduce reaction times by 50–70% while maintaining yields >85% . Optimization often employs Design of Experiments (DoE) to evaluate interactions between variables like catalyst loading and solvent ratios.

Q. How is structural confirmation achieved for this compound?

  • Answer: Spectroscopic techniques are critical:

  • 1H/13C NMR resolves cyclopropyl and pyrrolidine ring protons (e.g., cyclopropyl protons appear as multiplet signals at δ 1.2–1.5 ppm).
  • IR spectroscopy identifies oxazole ring vibrations (~1650 cm⁻¹ for C=N stretching).
  • High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₁₀H₁₃N₃O: 192.1131).
    Crystallographic data (if available) via SHELXL refinement can resolve stereochemical ambiguities .

Q. What are the key physicochemical properties, and how are they determined?

  • Answer:

PropertyMethodExample Value
LogP (lipophilicity)HPLC-derived retention times1.8–2.2
pKaPotentiometric titration~4.5 (oxazole ring)
SolubilityShake-flask method (PBS buffer)<0.1 mg/mL
Computational tools like MarvinSketch or ACD/Labs predict properties for preliminary screening .

Advanced Research Questions

Q. How can low synthetic yields due to competing side reactions be mitigated?

  • Answer: Side reactions (e.g., pyrrolidine ring opening) are minimized by:

  • Using bulky protecting groups (e.g., Boc) on the pyrrolidine nitrogen.
  • Low-temperature stepwise addition of reagents to control exothermic intermediates.
  • In situ monitoring via Raman spectroscopy to detect intermediate formation .

Q. What strategies resolve crystallographic ambiguities in this compound derivatives?

  • Answer: SHELXL refinement (via twin-law correction or anisotropic displacement parameters) addresses challenges like disorder in the cyclopropyl moiety. High-resolution data (d-spacing < 0.8 Å) and iterative difference Fourier maps improve model accuracy. For twinned crystals, SHELXD is used for initial phase determination .

Q. How can contradictory bioactivity data across studies be reconciled?

  • Answer: Discrepancies often arise from:

  • Solvent-dependent conformational changes (e.g., DMSO-induced aggregation).
  • Assay variability (e.g., ATP concentration in kinase assays).
    Solutions include orthogonal assays (SPR, ITC) and meta-analysis of dose-response curves. Structural analogs (e.g., 3-cyclopropyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole) provide SAR insights .

Q. What role does the cyclopropyl group play in modulating biological activity?

  • Answer: The cyclopropyl group enhances metabolic stability by reducing cytochrome P450 oxidation. Computational docking (e.g., AutoDock Vina) shows its van der Waals interactions with hydrophobic enzyme pockets. Comparative studies with cyclohexyl analogs reveal 2–3× higher potency in kinase inhibition assays .

Q. How can computational modeling guide the design of derivatives with improved CNS penetration?

  • Answer:

  • Blood-brain barrier (BBB) prediction : Use QSAR models with descriptors like PSA (<70 Ų) and LogP (1.5–3.0).
  • Molecular dynamics simulations assess membrane permeability (e.g., CHARMM force fields).
  • Free-energy perturbation (FEP) predicts binding affinity changes upon substituent modification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.